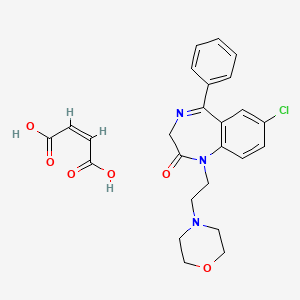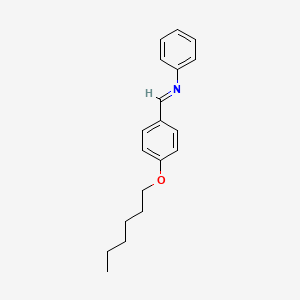
p-n-Hexyloxybenzylideneaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-n-Hexyloxybenzylideneaniline: is an organic compound with the molecular formula C19H23NO and a molecular weight of 281.3920 g/mol . It is a member of the Schiff base family, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde. This compound is known for its liquid crystalline properties, making it of interest in materials science and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-n-Hexyloxybenzylideneaniline typically involves the condensation reaction between p-n-hexyloxybenzaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or column chromatography .
化学反応の分析
Types of Reactions: p-n-Hexyloxybenzylideneaniline undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitroso compound.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
p-n-Hexyloxybenzylideneaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials and other organic compounds.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other electronic devices
作用機序
The mechanism of action of p-n-Hexyloxybenzylideneaniline is primarily related to its ability to form liquid crystalline phases. The compound’s molecular structure allows it to align in specific orientations, leading to the formation of ordered phases. These phases exhibit unique optical and electronic properties, making the compound useful in various applications. The molecular targets and pathways involved in its action are related to its interaction with other molecules and materials, leading to the formation of liquid crystalline structures .
類似化合物との比較
p-n-Hexyloxybenzylideneamino-p’-fluorobenzene (HBAF): Exhibits similar liquid crystalline properties but with different phase transition temperatures.
p-n-Hexyloxybenzylideneamino-p’-chlorobenzene (HBAC): Known for its smectogenic properties, forming smectic liquid crystal phases.
p-n-Hexyloxybenzylidene-p-toluidine (HBT): Similar in structure but with different substituents, leading to variations in liquid crystalline behavior
Uniqueness: p-n-Hexyloxybenzylideneaniline is unique due to its specific combination of substituents, which result in distinct liquid crystalline properties. Its ability to form stable liquid crystalline phases at relatively low temperatures makes it particularly valuable in the development of advanced materials for electronic and optical applications .
特性
CAS番号 |
5219-49-8 |
|---|---|
分子式 |
C19H23NO |
分子量 |
281.4 g/mol |
IUPAC名 |
1-(4-hexoxyphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C19H23NO/c1-2-3-4-8-15-21-19-13-11-17(12-14-19)16-20-18-9-6-5-7-10-18/h5-7,9-14,16H,2-4,8,15H2,1H3 |
InChIキー |
IBVAICKBWALIQR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)
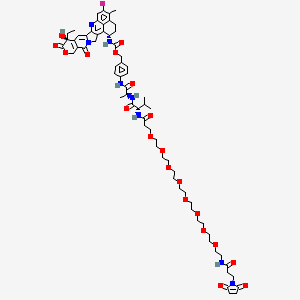

![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)

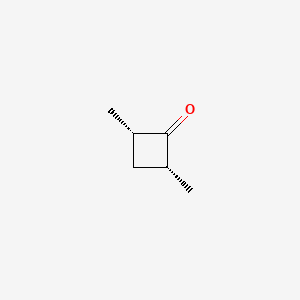
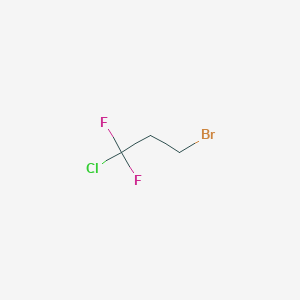
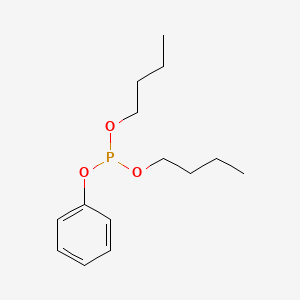
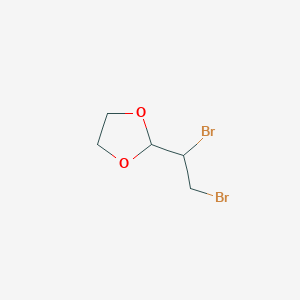

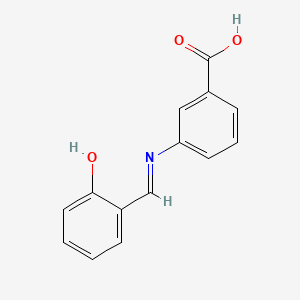
![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)
